molecular formula C20H16N6O4S B11690701 (4Z)-4-[2-(4-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(4-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11690701
M. Wt: 436.4 g/mol
InChI Key: DZRVYSLEIAYDCW-UHFFFAOYSA-N
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Description

(4E)-4-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a combination of hydrazine, thiazole, and pyrazolone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. Common steps might include:

    Formation of the hydrazone: Reacting 4-methoxyphenylhydrazine with an appropriate aldehyde or ketone.

    Cyclization: Introducing a thiazole ring through cyclization reactions.

    Final assembly: Combining the intermediate products under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or derivatives with substituted functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigation into its potential as a drug candidate for various diseases.

    Biochemistry: Studying its interactions with biological molecules and pathways.

Industry

    Dyes and Pigments: Possible use in the synthesis of dyes due to its aromatic structure.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or replication.

    Disrupting cellular processes: Leading to cell death or altered function.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: is unique due to its specific combination of functional groups.

    Other hydrazone derivatives: Similar in structure but may lack the thiazole or pyrazolone moieties.

    Thiazole-containing compounds: Often used in medicinal chemistry for their biological activities.

Uniqueness

The uniqueness of (4E)-4-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific structure, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H16N6O4S

Molecular Weight

436.4 g/mol

IUPAC Name

4-[(4-methoxyphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one

InChI

InChI=1S/C20H16N6O4S/c1-12-18(23-22-14-6-8-16(30-2)9-7-14)19(27)25(24-12)20-21-17(11-31-20)13-4-3-5-15(10-13)26(28)29/h3-11,24H,1-2H3

InChI Key

DZRVYSLEIAYDCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)OC

Origin of Product

United States

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